2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane
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Overview
Description
2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonane ring and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diamine with a chlorophenyl ketone under acidic or basic conditions to form the spirocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-Dione: Known for its antimicrobial activity.
2,5-Di(het)arylpyridines: Used in the synthesis of pharmaceuticals and materials.
Uniqueness
2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H17ClN2 |
---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H17ClN2/c14-11-1-3-12(4-2-11)16-8-6-13(10-16)5-7-15-9-13/h1-4,15H,5-10H2 |
InChI Key |
PJJMWXUNAKQPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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